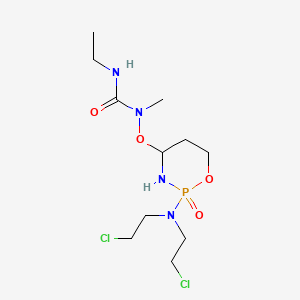
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N'-ethyl-N-methyl-, P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N’-ethyl-N-methyl-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. The presence of the P-oxide group further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N’-ethyl-N-methyl-, P-oxide involves several steps. The primary synthetic route includes the reaction of bis(2-chloroethyl)amine with a suitable urea derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can yield simpler derivatives .
Applications De Recherche Scientifique
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N’-ethyl-N-methyl-, P-oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interfere with DNA replication. Industrial applications include its use as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapies. The P-oxide group enhances its stability and reactivity, allowing it to effectively target and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N’-ethyl-N-methyl-, P-oxide stands out due to its unique combination of functional groups. Similar compounds include other urea derivatives and bis(2-chloroethyl)amine-based compounds. the presence of the tetrahydro-2H-1,3,2-oxazaphosphorin ring and the P-oxide group provides distinct chemical properties and reactivity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
81733-16-6 |
|---|---|
Formule moléculaire |
C11H23Cl2N4O4P |
Poids moléculaire |
377.20 g/mol |
Nom IUPAC |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-3-ethyl-1-methylurea |
InChI |
InChI=1S/C11H23Cl2N4O4P/c1-3-14-11(18)16(2)21-10-4-9-20-22(19,15-10)17(7-5-12)8-6-13/h10H,3-9H2,1-2H3,(H,14,18)(H,15,19) |
Clé InChI |
HUUSONQVVVTSKO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N(C)OC1CCOP(=O)(N1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



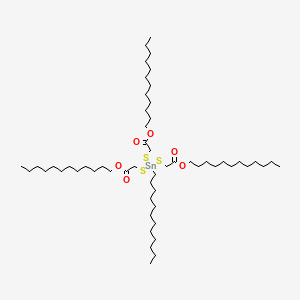
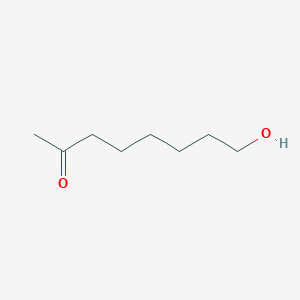
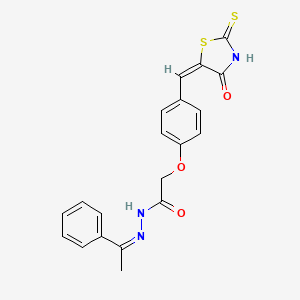
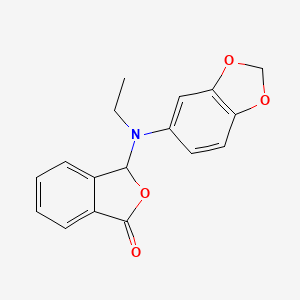

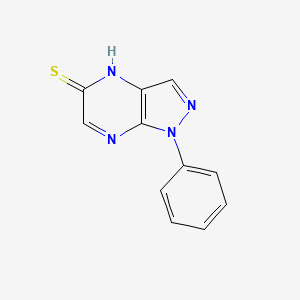
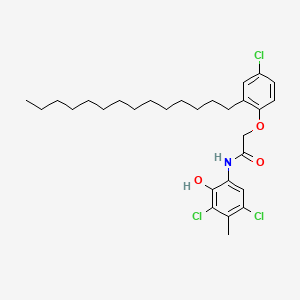
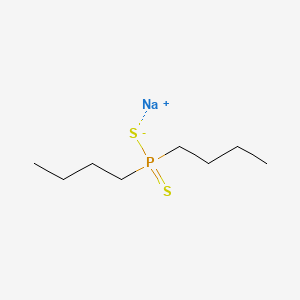


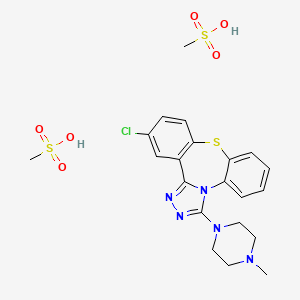
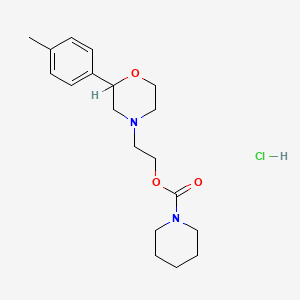
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
